

# An In-depth Technical Guide to the Chemical Properties of *cis*-2-Pentenitrile

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## Compound of Interest

Compound Name: *cis*-2-Pentenitrile

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## Introduction

***cis*-2-Pentenitrile**, systematically known as (2Z)-pent-2-enenitrile, is a colorless to clear yellow liquid and a valuable intermediate in organic synthesis.<sup>[1][2]</sup> Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a nitrile group, imparts a unique reactivity profile that is leveraged in the synthesis of a diverse range of compounds, including polymers, pharmaceuticals, and agricultural chemicals.<sup>[3]</sup> This technical guide provides a comprehensive overview of the chemical and physical properties of ***cis*-2-Pentenitrile**, detailed experimental protocols for its synthesis and purification, and an analysis of its characteristic reactivity.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of ***cis*-2-Pentenitrile** is presented below. It is important to note that variations in reported values, particularly for boiling point, may exist due to different experimental conditions.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	81.12 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	25899-50-7	<a href="#">[3]</a>
IUPAC Name	(2Z)-pent-2-enenitrile	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to clear yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	127-128 °C at 766 mmHg; 37-38 °C (unspecified pressure)	<a href="#">[3]</a>
Melting Point	-180 °C	<a href="#">[3]</a>
Density	0.821 g/mL at 20 °C	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.424	
Flash Point	75 °F (23.9 °C)	
Solubility	Soluble in organic solvents such as ethanol, acetone, and dichloromethane.	<a href="#">[3]</a>

## Spectroscopic Data

The structural features of **cis-2-Pentenitrile** can be elucidated through various spectroscopic techniques.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
6.496	dt	J = 10.9, 7.6 Hz	H-3 (vinylic)
5.299	dt	J = 10.9, -1.4 Hz	H-2 (vinylic)
2.43	qd	J = 7.5, -1.4 Hz	H-4 (allylic)
1.108	t	J = 7.5 Hz	H-5 (methyl)

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the different carbon environments. Typical chemical shifts for the functional groups present in **cis-2-Pentenitrile** are:

Chemical Shift (ppm)	Assignment
~145	C-3
~118	C-1 (CN)
~105	C-2
~25	C-4
~13	C-5

## Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	=C-H stretch (vinyllic)
2975, 2935, 2875	Medium	C-H stretch (aliphatic)
~2220	Medium	C≡N stretch (nitrile)
~1650	Medium	C=C stretch (alkene)
~700	Strong	=C-H bend (cis-alkene)

## Mass Spectrometry (MS)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

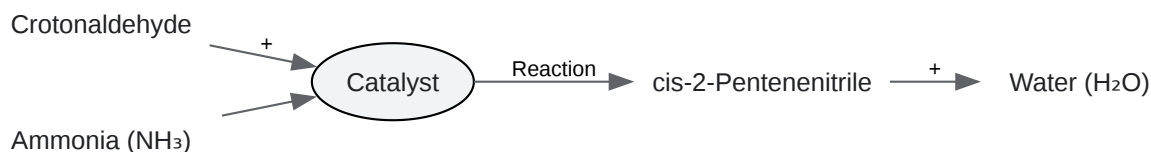
m/z	Relative Intensity	Assignment
81	Moderate	[M] <sup>+</sup> (Molecular ion)
80	Moderate	[M-H] <sup>+</sup>
54	High	[M-HCN] <sup>+</sup>
53	High	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)
39	High	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of cis-2-Pentenitrile from Crotonaldehyde

This protocol describes a common method for the synthesis of **cis-2-Pentenitrile**.[\[3\]](#)

Reaction Scheme:



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Caption: Synthesis of ***cis*-2-Pentenenitrile**.

Materials:

- Crotonaldehyde
- Ammonia (aqueous solution or gas)
- Suitable catalyst (e.g., a Lewis acid or a supported metal catalyst)
- Organic solvent (e.g., toluene)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reaction, extraction, and distillation

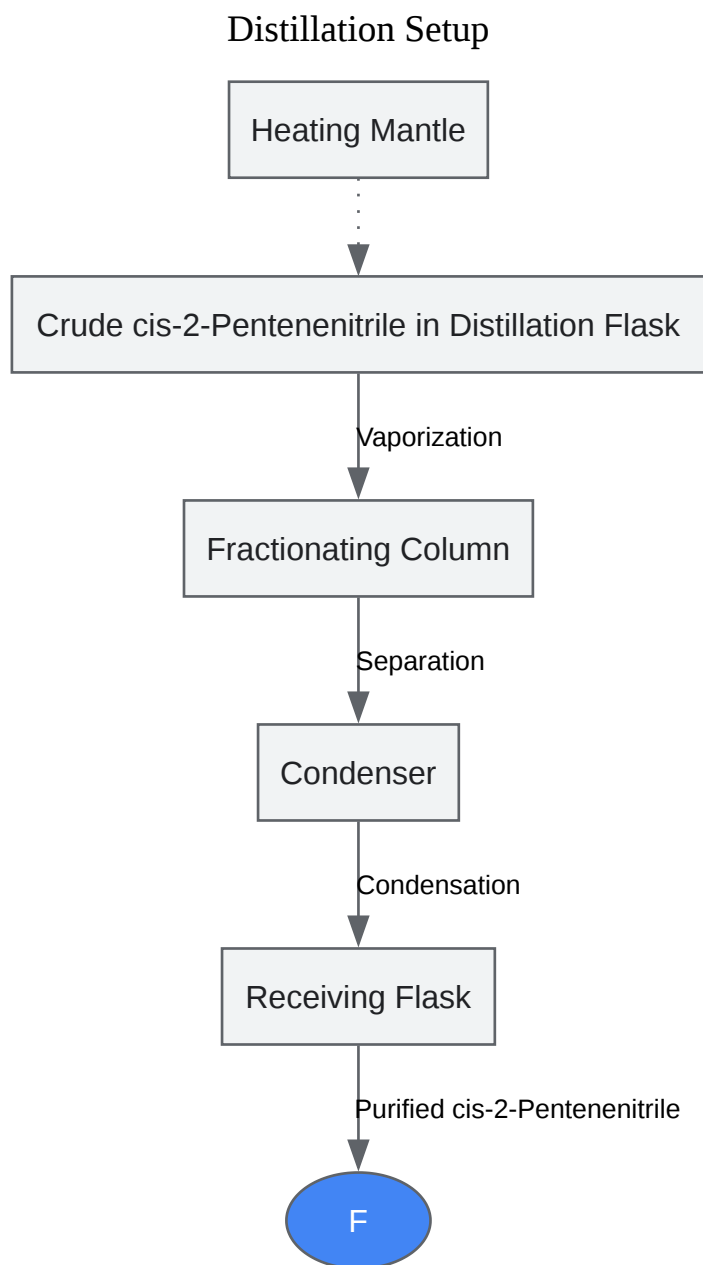
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using ammonia gas), dissolve crotonaldehyde in an appropriate organic solvent.
- **Addition of Reagents:** Add the catalyst to the solution. Slowly add the ammonia solution or bubble ammonia gas through the mixture while stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and then with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by fractional distillation.

## Purification by Fractional Distillation

This protocol outlines the purification of **cis-2-Pentenitrile** from reaction byproducts and unreacted starting materials.



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Caption: Fractional Distillation Workflow.

Procedure:

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings. Ensure all joints are properly sealed.

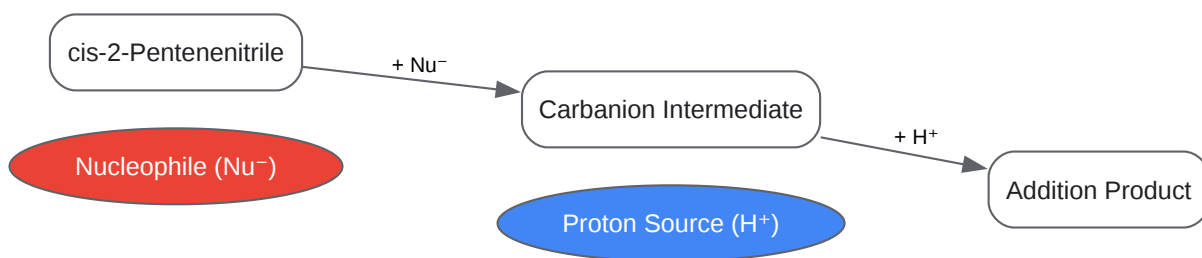
- **Charging the Flask:** Charge the distillation flask with the crude **cis-2-Pentenitrile**. Add a few boiling chips to ensure smooth boiling.
- **Distillation:** Gently heat the distillation flask.
- **Fraction Collection:** Collect the fraction that distills at the boiling point of **cis-2-Pentenitrile** (approximately 127-128 °C at atmospheric pressure), discarding any initial lower-boiling forerun.
- **Analysis:** Analyze the purity of the collected fractions using GC or NMR spectroscopy.

## Reactivity and Chemical Pathways

The conjugated system in **cis-2-Pentenitrile** is the key to its reactivity, making it susceptible to various addition reactions.

### Nucleophilic Addition

The electron-withdrawing nitrile group polarizes the double bond, making the  $\beta$ -carbon (C3) electrophilic and susceptible to attack by nucleophiles.



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Caption: General Nucleophilic Addition.

### Diels-Alder Reaction

**cis-2-Pentenitrile** can act as a dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the nitrile group, which activates the double bond.<sup>[4]</sup> This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings.<sup>[1][5]</sup>



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Caption: Diels-Alder Reaction Pathway.

## Safety and Handling

**cis-2-Pentenitrile** is a flammable liquid and is considered toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.

## Conclusion

**cis-2-Pentenitrile** is a versatile chemical intermediate with a rich chemistry stemming from its conjugated double bond and nitrile functionality. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and key reactive pathways. The experimental protocols outlined herein offer a foundation for the synthesis and purification of this important compound in a research setting. A thorough understanding of its properties and reactivity is essential for its safe and effective use in the development of new materials and pharmaceuticals.

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## References

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